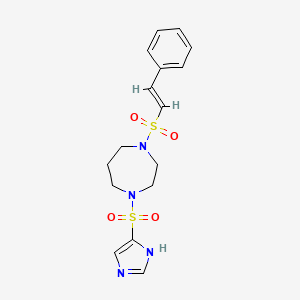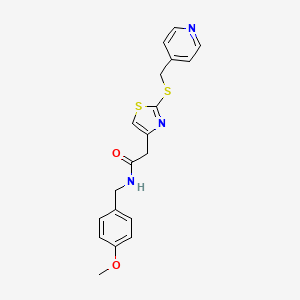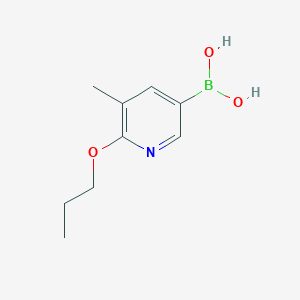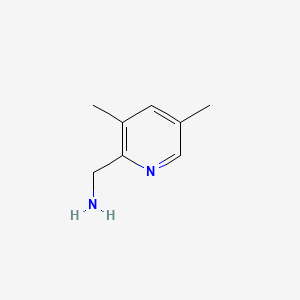![molecular formula C7H6ClN3 B2621492 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine CAS No. 1558302-68-3](/img/structure/B2621492.png)
6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine” is a chemical compound with the molecular formula C7H6ClN3 . It is used in various chemical reactions and has potential applications in different fields .
Synthesis Analysis
The synthesis of “this compound” involves several steps. The exact method can vary, but it often involves the use of ester groups during the formation of the pyridine ring . More detailed information about the synthesis process can be found in specific scientific articles .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrazolo[4,3-c]pyridine core with a chlorine atom at the 6-position and a methyl group at the 1-position . The molecular weight of this compound is 167.59 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 167.59 g/mol, a topological polar surface area of 30.7 Ų, and a complexity of 153 . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 2 .科学的研究の応用
6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine has been studied for its potential applications in scientific research. It has been used as an inhibitor of enzymes such as cytochrome P450, and it has been studied for its potential as a therapeutic agent. This compound has also been used in the synthesis of other compounds, such as the drug clopidogrel. Additionally, this compound has been studied for its potential as a chemical tool in the study of cell biology and drug metabolism.
作用機序
The mechanism of action of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine is not fully understood. It is believed to act as an inhibitor of certain enzymes, such as cytochrome P450. It is also believed to act as an inhibitor of certain receptors, such as the muscarinic acetylcholine receptor. Additionally, this compound has been studied for its potential to interact with other molecules, such as DNA.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. Studies have shown that this compound has the potential to inhibit certain enzymes, such as cytochrome P450. Additionally, this compound has been studied for its potential to interact with other molecules, such as DNA. Studies have also shown that this compound has the potential to modulate the activity of certain receptors, such as the muscarinic acetylcholine receptor.
実験室実験の利点と制限
6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine has several advantages for lab experiments. It is a relatively small molecule, making it easy to synthesize and manipulate. Additionally, this compound has been studied for its potential to interact with other molecules, such as DNA, making it a useful tool for studying biological processes. However, this compound also has some limitations. It is not well understood how this compound interacts with other molecules, making it difficult to predict its effects in certain situations. Additionally, this compound is not a very potent compound, making it difficult to use in certain experiments.
将来の方向性
There are many potential future directions for 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine research. One potential direction is to further study the mechanism of action of this compound. Additionally, this compound could be studied for its potential to interact with other molecules, such as DNA, and its potential to modulate the activity of certain receptors, such as the muscarinic acetylcholine receptor. This compound could also be studied for its potential to be used as a therapeutic agent, or as a chemical tool in the study of cell biology and drug metabolism. Finally, this compound could be further studied for its potential to be used in the synthesis of other compounds, such as the drug clopidogrel.
合成法
6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine can be synthesized using a variety of methods. The most commonly used method is the reaction of 1-methyl-1H-pyrazole with chloroacetic acid in the presence of a base, such as sodium hydroxide. This reaction produces this compound as the primary product, with other byproducts such as chloroacetamide and 1-methyl-1H-pyrazole-3-carboxylic acid. Another method that can be used to synthesize this compound is the reaction of 1-methyl-1H-pyrazole with chloroacetyl chloride in the presence of a base. This reaction produces this compound as the primary product, with other byproducts such as chloroacetamide and 1-methyl-1H-pyrazole-3-carboxylic acid.
Safety and Hazards
特性
IUPAC Name |
6-chloro-1-methylpyrazolo[4,3-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-11-6-2-7(8)9-3-5(6)4-10-11/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXPDGKKDNDTLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=NC=C2C=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Benzyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B2621412.png)
![N-methyl-N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2621414.png)






![N-(furan-2-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B2621423.png)
![3-(pyridin-2-ylmethylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2621424.png)
![1-[2-(2-Chlorophenyl)-2-oxoethyl]-3-{[3-(trifluoromethyl)phenyl]methyl}imidazolidine-2,4,5-trione](/img/structure/B2621428.png)

